molecular formula C17H12F2N2O3 B2751471 N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide CAS No. 1436047-31-2

N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide

Katalognummer B2751471
CAS-Nummer: 1436047-31-2
Molekulargewicht: 330.291
InChI-Schlüssel: WANWXDQYJCCMMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which our compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxine ring attached to a carboxamide group. It also has a cyano group attached to a 2,4-difluorophenyl group.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

One study detailed the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, highlighting its elimination pathways and the identification of metabolites through various analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The research found that the compound and its metabolites were eliminated primarily via feces, with a smaller amount excreted through urine, and identified several key metabolites, including unusual hemiaminal and benzofuran ring-opened carboxylic acid metabolites (Renzulli et al., 2011).

Radiopharmaceutical Applications

Another study investigated the therapeutic application of 131I-BA52, a melanin-binding benzamide, for treating metastatic malignant melanoma. It provided insights into the synthesis, dosimetry, and initial therapeutic outcomes of using this novel radiopharmaceutical, showing specific tumor uptake and retention, minimal acute toxicity, and potential antitumor effects in patients with metastasized malignant melanoma (Mier et al., 2014).

Detection and Imaging

The use of radiolabeled benzamides for scintigraphic detection of melanoma metastases was explored, demonstrating the potential of such compounds in imaging melanoma due to their uptake and retention in tumor tissues. This study utilized iodine-123-(S)-IBZM, a benzamide derivative, for whole-body and planar scintigrams, highlighting its effectiveness in detecting various metastatic lesions (Maffioli et al., 1994).

Neurotoxic Research

Research into the neurotoxic amino acid BMAA, a cyanobacterial neurotoxin, involved quantifying its presence in Alzheimer’s disease (AD) and amyotrophic lateral sclerosis (ALS) patients. This study underscores the broader investigative scope into compounds with neurotoxic potential and their implications for neurodegenerative diseases (Pablo et al., 2009).

Eigenschaften

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-12-2-3-13(14(19)6-12)15(7-20)21-17(22)10-1-4-16-11(5-10)8-23-9-24-16/h1-6,15H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANWXDQYJCCMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.